Methyl 2-furoate

概要

説明

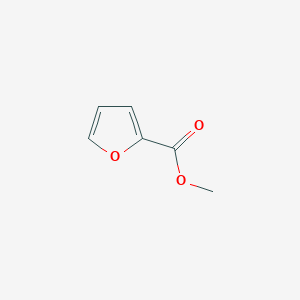

Methyl 2-furoate (C₆H₆O₃, CAS 611-13-2) is a furoic acid ester derivative characterized by a methyl group esterified at the 2-position of the furan ring. It is also known as pyromucic acid methyl ester or FEMA 2703 and is widely used as a flavoring agent due to its sweet, fruity, and fungal odor profile . Its molecular weight is 126.11 g/mol, with a boiling point of 111–113°C .

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-furoate can be synthesized through several methods. One common method involves the esterification of furoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the methanol is continuously distilled off to drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidative esterification of furfural. This process involves the oxidation of furfural to furoic acid, followed by esterification with methanol. Catalysts such as gold nanoparticles supported on various oxides (e.g., SiO2, ZrO2) are used to enhance the efficiency and selectivity of the reaction .

化学反応の分析

Reactions of Methyl 2-Furoate

- Oxidative Esterification: Gold-supported catalysts have been proven effective in the oxidative esterification of furfural to methyl-2-furoate . The reaction proceeds through the oxidation of a hemiacetal intermediate to the ester, rather than the reoxidation of an acetal .

- Cross-Ketonization: this compound can undergo catalytic cross-ketonization with carboxylic acids like acetic acid to synthesize 2-acetyl furan, a valuable food additive and pharmaceutical intermediate . This continuous-flow, gas-phase reaction uses a ZrO2 catalyst at elevated temperatures .

- Combustion: this compound is studied as a model for renewable biofuels . The reaction kinetics of this compound with hydroxyl radicals (OH) have been investigated to understand its combustion behavior .

Reactions with catalysts

- Gold Catalysts: Gold catalysts, particularly Au/ZrO2, facilitate the direct selective oxidation of furfural to methyl-2-furoate . The size and dispersion of gold nanoparticles on the catalyst support influence the reaction's activity and selectivity .

- Zirconia: In the absence of a gold catalyst, zirconia supports can convert furfural to acetal, but further conversion to methyl-2-furoate does not occur .

- Titanium Dioxide: Methyl-2-furoate interacts with the surface of Au/TiO2 catalysts through its carbonyl group, potentially leading to decreased selectivity at longer reaction times .

Kinetic Data

Kinetic studies of this compound reactions provide valuable data for understanding reaction mechanisms and optimizing reaction conditions.

科学的研究の応用

Renewable Energy Applications

Biofuel Potential

Methyl 2-furoate is recognized as a model compound for developing renewable biofuels, particularly dimethyl furan-2,5-dicarboxylate. The compound's reaction kinetics with hydroxyl radicals have been studied to improve combustion mechanisms for practical fuel applications. Research indicates that H-abstraction on the branched methyl group is the dominant reaction pathway, making it a candidate for clean energy solutions .

Kinetic Studies

Experimental studies on the pyrolysis of this compound have been conducted to understand its thermal degradation behavior. The research spans temperatures from 879 K to 1107 K, providing essential kinetic data that can inform the design of more efficient biofuel production processes .

Food Science Applications

Flavoring Agent

this compound is utilized as a flavoring agent in various food products due to its pleasant aroma profile. It has been identified in the aroma composition of Chinese liquors and other fermented products, contributing to sensory characteristics that enhance consumer acceptance .

GRAS Status

The compound has been included in safety assessments related to Generally Recognized As Safe (GRAS) notifications for food additives. Its role in Maillard reactions has been documented, indicating potential applications in food processing and flavor enhancement .

Chemical Synthesis Applications

Catalytic Reactions

this compound serves as a substrate in various catalytic reactions, including oxidative esterification processes. Studies have shown that gold catalysts can facilitate the conversion of furfural to this compound with high selectivity and efficiency. This highlights its utility in synthetic organic chemistry as an alternative reagent for producing arylated compounds .

Synthesis of Functional Materials

The compound's chemical properties allow it to be used in synthesizing functional materials such as polymers and other organic compounds. Its reactivity makes it a versatile building block in organic synthesis pathways.

Data Table: Summary of Applications

Case Studies

Case Study 1: Pyrolysis of this compound

In an experimental setup, this compound was subjected to pyrolysis under controlled conditions. The study provided insights into its thermal stability and degradation products, which are critical for understanding its behavior as a biofuel .

Case Study 2: Flavor Profile Analysis

A comprehensive analysis of various Chinese liquors revealed that this compound contributes significantly to their flavor profiles. This study utilized gas chromatography-mass spectrometry (GC-MS) to quantify its presence and correlate it with sensory evaluations .

作用機序

The mechanism of action of methyl 2-furoate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, influencing cellular signaling pathways. Its ester group can undergo hydrolysis to release furoic acid, which may further interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .

類似化合物との比較

Comparison with Structurally Similar Compounds

Ethyl 2-Furoate

- Structure : Ethyl group replaces the methyl ester.

- Properties : Lacks bromination; molecular weight 140.14 g/mol.

- Applications : Common flavoring agent in wines, influenced by grape variety but unaffected by yeast strains during fermentation .

- Odor Profile: Exhibits intense "sweet," "acid," and "urinous" notes, contrasting with methyl 2-furoate's decayed and fungal tones .

Allyl 2-Furoate

- Structure : Contains an alkenyl (allyl) group.

- Odor Profile: Shares decayed odor characteristics with this compound but lacks sweet/urinous qualities .

Tribromoethyl 2-Furoate

- Structure : Tri-brominated ethyl ester.

- Properties : Enhanced reactivity and biological activity due to bromine atoms.

- Toxicity: Potentially more toxic than non-halogenated analogs like this compound .

Methyl 5-Formylfuran-2-Carboxylate

- Structure : Formyl group at the 5-position of the furan ring.

- Uniqueness : The formyl group increases electrophilicity, making it suitable for DNA repair studies and organic synthesis, unlike this compound .

Tribromomethyl Furoate

- Structure : Methyl ester with bromine substituents.

- Toxicity : Higher toxicity compared to this compound due to bromine content .

Comparative Data Table

Research Findings and Insights

- Odor Differentiation : this compound and ethyl 2-furoate exhibit distinct odor profiles despite structural similarities, highlighting the role of ester group size in sensory perception .

- Sustainability : Electrochemical synthesis of this compound avoids stoichiometric oxidants, aligning with green chemistry principles .

- Toxicity Trends: Brominated analogs (e.g., tribromoethyl 2-furoate) show increased biological activity but higher toxicity risks compared to non-halogenated esters .

生物活性

Methyl 2-furoate, also known as methyl furan-2-carboxylate or methyl pyromucate, is an organic compound belonging to the class of furoic acid esters. It has garnered attention due to its diverse biological activities and potential applications in various fields, including food science and pharmacology. This article examines the biological activity of this compound, highlighting its antibacterial, antioxidant, and potential therapeutic properties based on recent research findings.

This compound is characterized by its sweet and fruity aroma and is commonly found in various foods such as fruits, coffee, nuts, and cocoa products. Its chemical structure is represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 142.11 g/mol

- CAS Number : 611-13-2

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, a study analyzing the antibacterial effects of various compounds found that this compound displayed inhibitory action against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values for specific pathogens were reported as follows:

| Pathogen | MIC (mg/ml) |

|---|---|

| Plesiomonas shigelloides | 0.22 |

| Bacillus pumilus | 0.44 |

These findings suggest that this compound could be a promising candidate for developing natural antibacterial agents .

Antioxidant Activity

This compound has also been investigated for its antioxidant properties. In a study assessing the antioxidant capacity of various compounds using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, this compound was identified among other bioactive compounds. However, its antioxidant activity was relatively low compared to others due to a lower phenolic content .

Synthesis and Applications

This compound can be synthesized through various chemical processes, including the cross-ketonization of biomass-derived carboxylic acids. This process has been optimized to achieve high selectivity and yield for valuable products like 2-acetyl furan, which serves as a food additive and pharmaceutical intermediate .

Moreover, its applications extend beyond food science; it is used in the synthesis of complex organic molecules and has potential roles in medicinal chemistry due to its structural properties .

Case Studies

- Study on Antibacterial Properties : A comprehensive analysis involving gas chromatography/mass spectrometry (GC-MS) revealed that this compound was one of the prominent bioactive compounds extracted from Tamarindus indica. The study highlighted its effectiveness against various bacterial strains, reinforcing its potential use in natural antimicrobial formulations .

- Food Safety Assessment : Research conducted on GRAS (Generally Recognized As Safe) substances identified this compound as a Maillard reaction product in processed foods. This raises questions about its safety at consumption levels and its role as a flavoring agent .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Methyl 2-furoate that must be considered during experimental design?

- Methodological Answer : Key properties include:

- Boiling Point : 180–181°C (measured via distillation under standard atmospheric pressure) .

- Density : 1.179 g/cm³ (determined using a pycnometer or digital densitometer) .

- Refractive Index (RI) : 1.487 (measured via refractometry at 20°C) .

- Molecular Weight : 126.11 g/mol (verified via mass spectrometry) .

- Safety Data : Flash point (73°C) and hazard codes (R36/37/38) require proper ventilation, PPE, and engineering controls .

These parameters inform solvent selection, reaction conditions, and safety protocols.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) identify functional groups (e.g., ester carbonyl at ~160 ppm in ¹³C NMR) .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch) and ~1270 cm⁻¹ (ester C-O) confirm the ester moiety .

- GC-MS : Used for purity analysis and identification in complex matrices (e.g., aroma profiling in tea, as in ).

- Elemental Analysis : Validates molecular formula (C₆H₆O₃) .

Q. What laboratory synthesis methods are reported for this compound?

- Methodological Answer :

- Fischer Esterification : Reacting 2-furoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify via fractional distillation .

- Quality Control : Confirm purity (>95%) using GC-MS or HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers address discrepancies in reported thermodynamic properties of this compound (e.g., boiling point variations)?

- Methodological Answer :

- Source Evaluation : Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook ) and peer-reviewed studies .

- Experimental Replication : Reproduce measurements under controlled conditions (e.g., standardized atmospheric pressure for boiling point determination) .

- Statistical Analysis : Apply t-tests or ANOVA to assess inter-lab variability .

- Reporting Standards : Document instrument calibration (e.g., thermometer accuracy) and environmental conditions in metadata .

Q. What strategies resolve contradictions in bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial vs. antioxidant assays) and adjust for variables like concentration ranges or solvent effects .

- Mechanistic Studies : Use in vitro models (e.g., enzyme inhibition assays) to isolate specific pathways .

- Dose-Response Curves : Generate EC₅₀/IC₅₀ values with 95% confidence intervals to quantify potency differences .

- Critical Review : Assess methodological rigor (e.g., positive/negative controls, sample size) to identify bias .

Q. Which computational models predict the reactivity of this compound in catalytic processes?

- Methodological Answer :

- DFT Calculations : Model electron density maps to predict nucleophilic/electrophilic sites (e.g., ester carbonyl vs. furan ring) .

- Molecular Dynamics (MD) : Simulate interactions in solvent environments (e.g., aqueous vs. organic) to optimize reaction conditions .

- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental outcomes (e.g., hydrolysis rates) .

- Validation : Compare predicted vs. experimental kinetic data (e.g., Arrhenius plots for activation energy) .

Q. Data Presentation and Reproducibility

Q. How should researchers present this compound data in manuscripts to ensure clarity and reproducibility?

- Methodological Answer :

- Tables : Include physicochemical properties (e.g., CAS 611-13-2, purity grade) and spectral peaks (δ values, IR bands) .

- Figures : Use simplified reaction schemes (≤3 structures per figure) and color-coded chromatograms (e.g., GC-MS traces from ) .

- Ethical Reporting : Disclose conflicts of interest and adhere to IUPAC nomenclature guidelines .

- Data Deposition : Share raw data in repositories (e.g., NIST) with standardized metadata .

Q. Table: Key Physicochemical Properties of this compound

特性

IUPAC Name |

methyl furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJLSECJEQSPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060598 | |

| Record name | 2-Furancarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to pale yellow liquid, berry, fruity, winey, heavy odour | |

| Record name | Methyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/610/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

181.00 to 182.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble to slightly soluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Methyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/610/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.176-1.181 | |

| Record name | Methyl 2-furoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/610/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

611-13-2 | |

| Record name | Methyl 2-furoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-furoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furancarboxylic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9A8D29YDE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 2-furoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029750 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。